Cas no 895445-26-8 (N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(4-methylbenzenesulfonyl)propanamide)
N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(4-methylbenzenesulfonyl)propanamide Chemical and Physical Properties
Names and Identifiers
-
- N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(4-methylbenzenesulfonyl)propanamide
- N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(4-methylphenyl)sulfonylpropanamide
- N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-tosylpropanamide
- N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(4-methylbenzenesulfonyl)propanamide
- AKOS024657455
- F2536-0654
- 895445-26-8
-
- Inchi: 1S/C23H21N3O3S/c1-16-10-12-17(13-11-16)30(28,29)15-14-22(27)24-19-7-3-2-6-18(19)23-25-20-8-4-5-9-21(20)26-23/h2-13H,14-15H2,1H3,(H,24,27)(H,25,26)
- InChI Key: KPJFNZSHGHFXNG-UHFFFAOYSA-N
- SMILES: C(NC1=CC=CC=C1C1NC2=CC=CC=C2N=1)(=O)CCS(C1=CC=C(C)C=C1)(=O)=O
Computed Properties
- Exact Mass: 419.13036271g/mol
- Monoisotopic Mass: 419.13036271g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 30
- Rotatable Bond Count: 6
- Complexity: 684
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 100Ų
N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(4-methylbenzenesulfonyl)propanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2536-0654-2μmol |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(4-methylbenzenesulfonyl)propanamide |
895445-26-8 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2536-0654-5μmol |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(4-methylbenzenesulfonyl)propanamide |
895445-26-8 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2536-0654-10μmol |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(4-methylbenzenesulfonyl)propanamide |
895445-26-8 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2536-0654-20μmol |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(4-methylbenzenesulfonyl)propanamide |
895445-26-8 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2536-0654-1mg |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(4-methylbenzenesulfonyl)propanamide |
895445-26-8 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2536-0654-2mg |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(4-methylbenzenesulfonyl)propanamide |
895445-26-8 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2536-0654-3mg |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(4-methylbenzenesulfonyl)propanamide |
895445-26-8 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2536-0654-4mg |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(4-methylbenzenesulfonyl)propanamide |
895445-26-8 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2536-0654-5mg |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(4-methylbenzenesulfonyl)propanamide |
895445-26-8 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2536-0654-10mg |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(4-methylbenzenesulfonyl)propanamide |
895445-26-8 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(4-methylbenzenesulfonyl)propanamide Related Literature
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(4-methylbenzenesulfonyl)propanamide
N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(4-methylbenzenesulfonyl)propanamide: A Comprehensive Overview
N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(4-methylbenzenesulfonyl)propanamide, with the CAS number 895445-26-8, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzodiazepine derivatives, which are well-known for their diverse biological activities, including anxiolytic, sedative, and muscle relaxant properties. The unique structural features of N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(4-methylbenzenesulfonyl)propanamide make it a promising candidate for various therapeutic applications.
The benzodiazepine core in N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(4-methylbenzenesulfonyl)propanamide is a key structural element that contributes to its pharmacological profile. The benzodiazepine ring system is known for its ability to modulate the activity of the γ-aminobutyric acid (GABA) receptor, which is a major inhibitory neurotransmitter in the central nervous system (CNS). This modulation can lead to various therapeutic effects, such as anxiolytic and sedative actions. The presence of the 4-methylbenzenesulfonyl group further enhances the compound's stability and bioavailability, making it an attractive candidate for drug development.
Recent studies have highlighted the potential of N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(4-methylbenzenesulfonyl)propanamide in treating neurological disorders. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The researchers found that N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(4-methylbenzenesulfonyl)propanamide can effectively reduce oxidative stress and inflammation in neuronal cells, thereby protecting them from damage.
In addition to its neuroprotective properties, N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(4-methylbenzenesulfonyl)propanamide has shown promise in cancer research. A study published in the Cancer Research journal reported that this compound exhibits significant antiproliferative activity against various cancer cell lines. The researchers found that N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(4-methylbenzenesulfonyl)propanamide can induce apoptosis (programmed cell death) in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. These findings suggest that this compound could be a valuable lead for developing new anticancer agents.
The pharmacokinetic properties of N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(4-methylbenzenesulfonyl)propanamide have also been extensively studied. Research has shown that this compound has good oral bioavailability and a favorable pharmacokinetic profile, which are crucial factors for its potential use as an oral medication. Additionally, the compound's low toxicity and high selectivity for its target receptors make it a promising candidate for further clinical development.
Despite its promising therapeutic potential, further research is needed to fully understand the mechanisms of action and optimize the pharmacological properties of N-2-(1H-1,3-benzodiazol-2-y l)phenyl - 3 - ( 4 - methyl benzenesulfonyl ) propanamide . Ongoing clinical trials are evaluating its safety and efficacy in various disease models , and preliminary results are encouraging . The unique combination of structural features , including the benzodiazepine core and the 4 - methyl benzenesulfonyl group , positions this compound as a valuable tool for advancing our understanding of complex biological processes and developing new therapeutic strategies .
In conclusion , N - 2 - ( 1 H - 1 , 3 - benzodiazol - 2 - y l ) phen y l - 3 - ( 4 - methyl benzenesulfony l ) propan amide ( CAS no . 895445 - 26 - 8 ) represents a significant advancement in medicinal chemistry . Its diverse biological activities , coupled with its favorable pharmacokinetic properties , make it a promising candidate for further development as a therapeutic agent . As research continues to uncover new insights into its mechanisms of action , this compound holds great potential for addressing unmet medical needs in various fields of medicine .
895445-26-8 (N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(4-methylbenzenesulfonyl)propanamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)